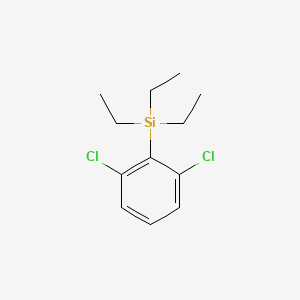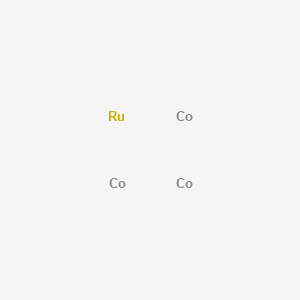
Cobalt--ruthenium (3/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt–ruthenium (3/1) is a bimetallic compound composed of cobalt and ruthenium in a 3:1 ratio. This compound has garnered significant attention due to its unique properties and potential applications in various fields, including catalysis, energy storage, and materials science. The combination of cobalt and ruthenium offers a synergistic effect, enhancing the overall performance of the compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hybrid Reduction–Impregnation Method: This method involves the reduction of ruthenium on the surface of a support material, followed by the impregnation of cobalt.
Hydrothermal Synthesis: Cobalt–ruthenium sulfides can be synthesized using a hydrothermal method.
Industrial Production Methods
The industrial production of cobalt–ruthenium compounds typically involves large-scale synthesis using methods such as co-precipitation, impregnation, and hydrothermal synthesis. These methods are optimized to ensure high yield, purity, and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Cobalt–ruthenium compounds can undergo oxidation reactions, where the metals are oxidized to higher oxidation states.
Reduction: These compounds can also be reduced, often using hydrogen or other reducing agents.
Substitution: Cobalt–ruthenium compounds can participate in substitution reactions, where ligands or atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid.
Reduction: Hydrogen gas, sodium borohydride, and hydrazine are commonly used reducing agents.
Substitution: Ligands such as phosphines, amines, and carbonyls are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxides or hydroxides of cobalt and ruthenium, while reduction reactions may yield metallic cobalt and ruthenium.
Scientific Research Applications
Cobalt–ruthenium compounds have a wide range of applications in scientific research:
Energy Storage: Cobalt–ruthenium sulfides have been investigated as electrode materials for supercapacitors and batteries due to their high electrochemical performance.
Materials Science: The unique properties of cobalt–ruthenium compounds make them suitable for use in advanced materials, such as nanostructured materials and coatings.
Biological Applications: Ruthenium complexes, including those with cobalt, have shown potential in biological applications such as antimicrobial and anticancer agents.
Mechanism of Action
The mechanism of action of cobalt–ruthenium compounds varies depending on the specific application:
Catalysis: In catalytic applications, the compound facilitates the reaction by providing active sites for the reactants to interact.
Biological Applications: In antimicrobial and anticancer applications, ruthenium complexes interact with biological molecules such as DNA, disrupting their function and leading to cell death.
Comparison with Similar Compounds
Cobalt–ruthenium compounds can be compared with other bimetallic compounds such as:
Cobalt–platinum: Similar to cobalt–ruthenium, cobalt–platinum compounds are used in catalysis and energy storage.
Cobalt–palladium: These compounds are also used in catalysis, but cobalt–ruthenium offers better stability and efficiency in certain reactions.
Ruthenium–iridium: Ruthenium–iridium compounds are known for their excellent catalytic properties, but the combination with cobalt provides a more cost-effective alternative.
Properties
CAS No. |
581102-57-0 |
|---|---|
Molecular Formula |
Co3Ru |
Molecular Weight |
277.9 g/mol |
IUPAC Name |
cobalt;ruthenium |
InChI |
InChI=1S/3Co.Ru |
InChI Key |
IQQGBFQWUTXLLE-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Co].[Co].[Ru] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


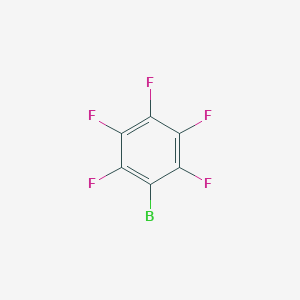
![{3-Ethoxy-4-[(propan-2-yl)oxy]phenyl}methanol](/img/structure/B12589095.png)
![1,6-Diphenyl-1,6-bis[2-(phenylethynyl)phenyl]hexa-2,4-diyne-1,6-diol](/img/structure/B12589096.png)
![2-{[(6-Bromohexyl)oxy]methyl}-2-methylpropane-1,3-diol](/img/structure/B12589110.png)
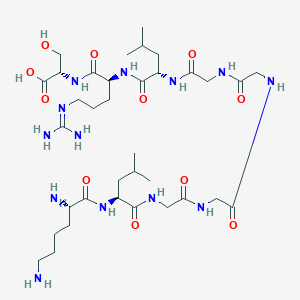
![1-Pentanol, 5-[2-(2-hydroxyethoxy)ethoxy]-](/img/structure/B12589119.png)


![4-Chloro-2-{[3-(2-phenylethoxy)anilino]methyl}phenol](/img/structure/B12589132.png)
![N-[2-(3,4-Dichlorophenyl)ethyl]-N'-quinolin-3-ylurea](/img/structure/B12589134.png)
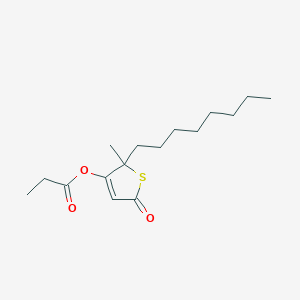
![4-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B12589147.png)
![4-[(1R)-4-methylcyclohex-3-en-1-yl]pent-1-en-3-one](/img/structure/B12589155.png)
